

An In-depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy3

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Compound of Interest

Compound Name: N-(m-PEG4)-N'-(azide-PEG4)-Cy3

Cat. No.: B1193216

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This technical guide provides a comprehensive overview of the chemical properties, applications, and handling of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**, a bifunctional linker molecule integral to advanced applications in biochemical research and drug development. Designed for researchers, scientists, and professionals in drug development, this document outlines the molecule's specifications, experimental protocols for its use, and a conceptual framework for its application in targeted protein degradation.

Core Molecular Properties

N-(m-PEG4)-N'-(azide-PEG4)-Cy3 is a chemical compound that integrates a cyanine dye (Cy3), a flexible polyethylene glycol (PEG) linker, and a reactive azide group. This molecular architecture makes it a versatile tool for bio-conjugation, enabling the linkage of various molecules through "click chemistry." The PEG component enhances solubility in aqueous solutions, a critical feature for biological experiments.

Property	Value
Molecular Weight	800.4 g/mol [1][2]
Chemical Formula	C42H62ClN5O8[2]
CAS Number	2107273-38-9[2][3]
Purity	Typically ≥98%[1][2]
Excitation Maximum (λ _{ex})	555 nm[2]
Emission Maximum (λ _{em})	570 nm[2]
Solubility	Water, DMSO, DMF, DCM[2]
Storage Conditions	-20°C[2][3]

Primary Applications

The unique structure of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** lends itself to two primary applications in biomedical research: as a fluorescent labeling agent and as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

- Fluorescent Labeling:** The Cy3 fluorophore allows for the visualization and tracking of molecules. The terminal azide group can be covalently attached to alkyne-modified biomolecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC), commonly known as click chemistry. This enables the fluorescent labeling of proteins, nucleic acids, and other cellular components.
- PROTAC Synthesis:** This molecule is specifically designed as a linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** serves as the bridge connecting the target protein ligand and the E3 ligase ligand. The fluorescent Cy3 tag can also be used to study the localization and trafficking of the resulting PROTAC.

Experimental Protocols

The following are generalized protocols for the use of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** in its primary applications. Optimization may be required for specific experimental systems.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Biomolecule Labeling

This protocol describes the labeling of an alkyne-modified biomolecule with **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**.

Materials:

- Alkyne-modified biomolecule (e.g., protein, DNA)
- **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**
- Copper(II) sulfate (CuSO₄)
- Reducing agent (e.g., sodium ascorbate)
- Copper-chelating ligand (e.g., THPTA or TBTA)
- Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
- Solvent for dissolving reagents (e.g., DMSO, DMF)

Procedure:

- Reagent Preparation:
 - Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.
 - Prepare a stock solution of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** in DMSO or DMF.
 - Prepare stock solutions of CuSO₄, sodium ascorbate, and the chelating ligand in water.
- Reaction Setup:

- In a microcentrifuge tube, combine the alkyne-modified biomolecule and a molar excess of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**.
- Add the chelating ligand to the CuSO₄ solution and pre-incubate for a few minutes.
- Add the CuSO₄/ligand complex to the reaction mixture.
- Initiate the reaction by adding the sodium ascorbate solution.
- Incubation:
 - Incubate the reaction at room temperature for 1-4 hours, protected from light.
- Purification:
 - Remove unreacted reagents by a suitable method such as size-exclusion chromatography, dialysis, or precipitation.

PROTAC Synthesis via Click Chemistry

This protocol outlines a general approach for synthesizing a PROTAC using **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** as a linker between an alkyne-modified target protein ligand and an E3 ligase ligand.

Materials:

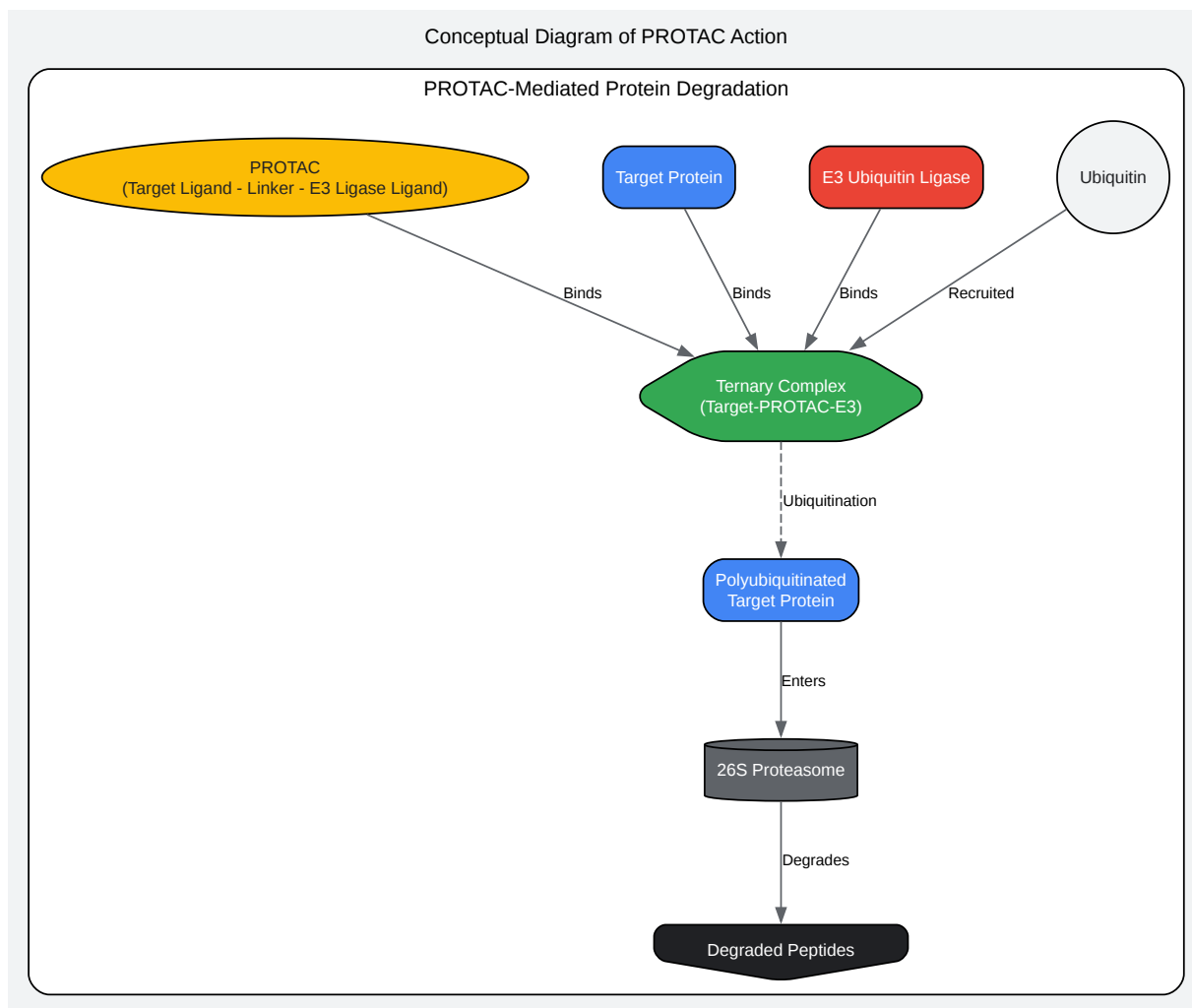
- Alkyne-modified target protein ligand
- E3 ligase ligand
- **N-(m-PEG4)-N'-(azide-PEG4)-Cy3**
- Reagents for CuAAC (as listed above) or SPAAC (if using a strained alkyne)
- Appropriate solvents for synthesis and purification (e.g., DMF, DMSO, acetonitrile)
- Purification system (e.g., HPLC)

Procedure:

- Reaction:
 - Dissolve the alkyne-modified target protein ligand and a molar equivalent of **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** in a suitable solvent.
 - Perform a CuAAC reaction as described in the labeling protocol to conjugate the linker to the target protein ligand.
- Purification:
 - Purify the resulting product using HPLC to isolate the azide-functionalized intermediate.
- Second Conjugation:
 - The purified intermediate can then be conjugated to the E3 ligase ligand through a separate chemical reaction, which will depend on the functional groups present on the E3 ligase ligand.

Visualizations

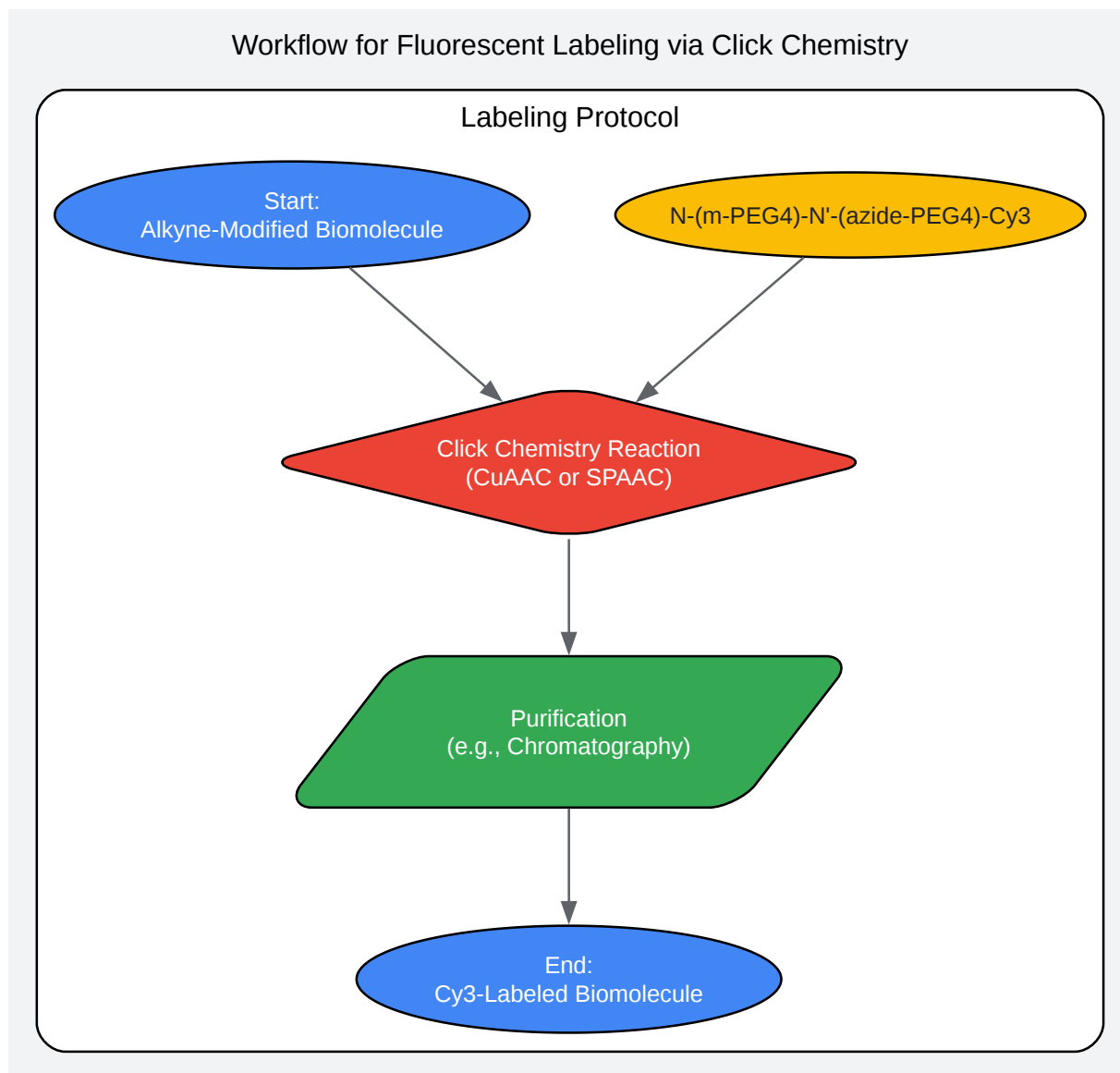
PROTAC Signaling Pathway



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Caption: A diagram illustrating the mechanism of action for a Proteolysis-Targeting Chimera (PROTAC).

Experimental Workflow for Biomolecule Labeling



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Caption: A simplified workflow for the fluorescent labeling of a biomolecule using click chemistry.

Safety and Handling

While a specific Safety Data Sheet (SDS) for **N-(m-PEG4)-N'-(azide-PEG4)-Cy3** is not readily available, general laboratory safety precautions should be observed when handling this and similar chemical compounds.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
- Handling: Avoid inhalation of dust and direct contact with skin and eyes. Handle in a well-ventilated area.
- Storage: Store at the recommended temperature of -20°C and protect from light to prevent degradation of the fluorophore.

For more detailed safety information, refer to the SDS of chemically similar azide- and cyanine dye-containing compounds.

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References

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